3-Azabicyclo(3.2.1)octane, 2,2,3,4-tetramethyl-
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Overview
Description
3-Azabicyclo(3.2.1)octane, 2,2,3,4-tetramethyl- is a bioactive chemical.
Scientific Research Applications
1. Derivatives with Antiarrhythmic and Anesthetic Activities
- Research has shown that derivatives of 3-Azabicyclo(3.2.1)octane, specifically N,N-dialkyl 5-trans-carbamoyloxy-1,2,3,3-tetramethyl-2-azabicyclooctanes, possess antiarrhythmic activity in guinea pigs and mice, as well as surface and infiltration anesthesia in rabbits and mice. These effects were found to be superior or similar to those of lidocaine, highlighting their potential in medical applications (Longobardi et al., 1980).
2. Development of Pharmacologically Active Derivatives
- Another study synthesized cyanoethylated derivatives of 1,2,3,3-tetramethyl-2-azabicyclooctan-5-endo-ol, leading to compounds with strong antiarrhythmic and local anesthetic activity. This highlights the potential of 3-Azabicyclo(3.2.1)octane derivatives in developing new pharmacological agents (Longobardi et al., 1979).
3. Treatment of Various Disorders
- Research into 3-azabicyclo[3.2.1]octane derivatives indicates their potential use in treating disorders mediated by opioid receptors, including irritable bowel syndrome, drug addiction, depression, anxiety, schizophrenia, and eating disorders (Coe et al., 1983).
4. Synthesis and Structural Studies
- Studies focusing on the synthesis and structural investigation of 3,4‐diazabicyclooctane derivatives provide insights into their chemical properties and potential applications in chemical synthesis and drug development (Delalu et al., 1999).
5. Gold(III) Tetrachloride Salt Study
- The gold(III) tetrachloride salt of a derivative of 3-Azabicyclo(3.2.1)octane, specifically L-cocaine, was investigated, revealing interesting molecular bonding and structural details. Such studies are significant for understanding the interaction of these compounds with metals (Wood et al., 2007).
properties
CAS RN |
64059-48-9 |
---|---|
Product Name |
3-Azabicyclo(3.2.1)octane, 2,2,3,4-tetramethyl- |
Molecular Formula |
C11H21N |
Molecular Weight |
167.29 g/mol |
IUPAC Name |
2,2,3,4-tetramethyl-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C11H21N/c1-8-9-5-6-10(7-9)11(2,3)12(8)4/h8-10H,5-7H2,1-4H3 |
InChI Key |
IZIZIVWXNIFYHJ-UHFFFAOYSA-N |
SMILES |
CC1C2CCC(C2)C(N1C)(C)C |
Canonical SMILES |
CC1C2CCC(C2)C(N1C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
3-Azabicyclo(3.2.1)octane, 2,2,3,4-tetramethyl- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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